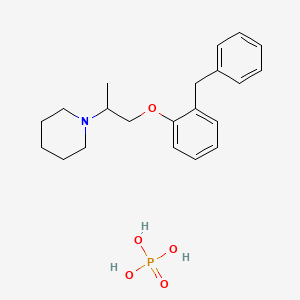

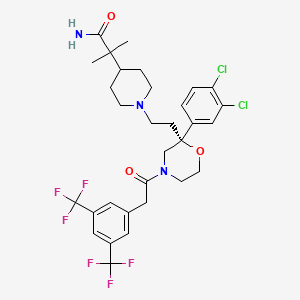

Burapitant

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

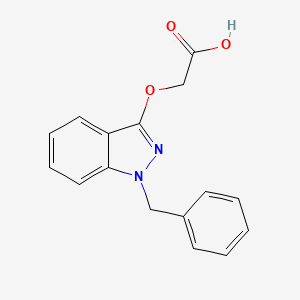

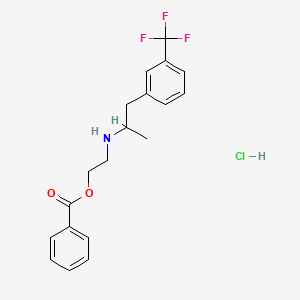

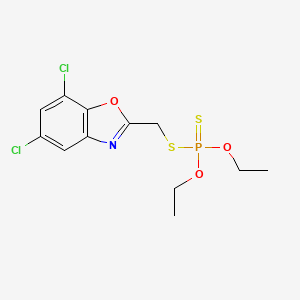

Burapitant, also known as SSR 240600, is a potent and selective NK1 receptor antagonist. SSR240600 is found to effectively antagonize various NK1 receptor-mediated as well as stress-mediated effects in the guinea pig.

Applications De Recherche Scientifique

Proteomic Research and Mass Spectrometry

Mass spectrometry (MS), a versatile tool in large-scale proteomics, has seen significant advances in separation methods, instrumentation, and experimental design. The Orbitrap mass analyzer, in particular, offers high resolution, accuracy, and a dynamic range beneficial for protein MS. MudPIT application in quantitative phosphoproteomics, involving fractionation for phosphopeptide enrichment and development of informatics tools, has made significant contributions to cell signaling proteomics (Yates, Ruse, & Nakorchevsky, 2009).

Geotechnical Engineering and Rock Mechanics

The study of drifts in the Callovo-Oxfordian claystone at the Meuse/Haute-Marne Underground Research Laboratory highlights the impact of different construction methods on rock behavior. The paper discusses the drift convergence and deformation in rock walls, emphasizing the influence of support methods on rock mass behavior, which could be relevant in understanding the structural implications of substances like burapitant in geological formations (Armand, Noiret, Zghondi, & Seyedi, 2013).

Atmospheric and Climate Research

The MERRA (Modern-Era Retrospective Analysis for Research and Applications) project by NASA highlights significant improvements in precipitation and water vapor climatology. This research is vital in placing satellite observations into a climate context and could be useful in understanding atmospheric interactions with compounds like burapitant (Rienecker et al., 2011).

Anticancer Research

A study on burmannic acid (BURA), a bioactive compound from cinnamon, reveals its potential anticancer effects, particularly in oral cancer cells. BURA inhibited the proliferation of cancer cells and induced oxidative stress responses, a mechanism that could be insightful for understanding burapitant's potential anticancer applications (Liu et al., 2021).

Fishery Research

A comparison among survey methodologies for estimating the abundance and size of targeted fish species reveals that baited underwater video (BUV) and experimental angling (EA) are more efficient than diver-based methods. This research can be applied to ecological studies and conservation efforts, which could indirectly relate to the study of compounds like burapitant in aquatic environments (Gardner & Struthers, 2013).

Propriétés

Numéro CAS |

537034-22-3 |

|---|---|

Nom du produit |

Burapitant |

Formule moléculaire |

C31H35Cl2F6N3O3 |

Poids moléculaire |

682.5 g/mol |

Nom IUPAC |

2-[1-[2-[(2R)-4-[2-[3,5-bis(trifluoromethyl)phenyl]acetyl]-2-(3,4-dichlorophenyl)morpholin-2-yl]ethyl]piperidin-4-yl]-2-methylpropanamide |

InChI |

InChI=1S/C31H35Cl2F6N3O3/c1-28(2,27(40)44)20-5-8-41(9-6-20)10-7-29(21-3-4-24(32)25(33)17-21)18-42(11-12-45-29)26(43)15-19-13-22(30(34,35)36)16-23(14-19)31(37,38)39/h3-4,13-14,16-17,20H,5-12,15,18H2,1-2H3,(H2,40,44)/t29-/m0/s1 |

Clé InChI |

ZLNYUCXXSDDIFU-LJAQVGFWSA-N |

SMILES isomérique |

CC(C)(C1CCN(CC1)CC[C@]2(CN(CCO2)C(=O)CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=C(C=C4)Cl)Cl)C(=O)N |

SMILES |

CC(C)(C1CCN(CC1)CCC2(CN(CCO2)C(=O)CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=C(C=C4)Cl)Cl)C(=O)N |

SMILES canonique |

CC(C)(C1CCN(CC1)CCC2(CN(CCO2)C(=O)CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=C(C=C4)Cl)Cl)C(=O)N |

Apparence |

white solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

2-(1-(2-(4-(2-(3,5-bis(trifluoromethyl)phenyl)acetyl)-2-(3,4-dichlorophenyl)-2-morpholinyl)ethyl)-4-piperidinyl)-2-methylpropanamide SSR 240600 SSR-240600 SSR240600 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.